molecular formula C11H15BrN4O4 B4220837 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

Cat. No.: B4220837
M. Wt: 347.17 g/mol
InChI Key: BSQLZEIOGKIFPN-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group on the pyrazole ring, along with a morpholine moiety attached via a propanoyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a suitable diketone or ketoester, followed by bromination and nitration to introduce the bromine and nitro groups, respectively . The final step involves the acylation of morpholine with the pyrazole derivative using a propanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
  • 4-[2-(4-fluoro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
  • 4-[2-(4-iodo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine

Uniqueness

The presence of the bromine atom in 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs . The combination of the nitro group and the morpholine moiety further enhances its potential as a bioactive compound .

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O4/c1-7-9(12)10(16(18)19)13-15(7)8(2)11(17)14-3-5-20-6-4-14/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQLZEIOGKIFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2CCOCC2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Reactant of Route 3
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Reactant of Route 4
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Reactant of Route 5
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

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